Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate
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Description
Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate is a useful research compound. Its molecular formula is C16H10N2Na2O7S4 and its molecular weight is 516.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Disodium 4,4’-Diisothiocyanato-2,2’-Stilbenedisulphonate Hydrate, also known as DIDS, is the anion transport proteins located in the cell membrane . These proteins play a crucial role in maintaining the cell’s ion balance by facilitating the transport of anions across the cell membrane.
Mode of Action
DIDS functions as an anion transport inhibitor . It binds covalently and irreversibly to the outer surface of the cell membrane proteins . The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0, leading to the alkylation of lysine residues . This interaction inhibits the function of the anion transport proteins, thereby affecting the cell’s ion balance.
Biochemical Pathways
The inhibition of anion transport proteins by DIDS affects several biochemical pathways. It indirectly inhibits apoptosis by targeting membrane-based anion transporters . Additionally, it also inhibits calcium transport in vesicles , which can impact calcium-dependent cellular processes.
Result of Action
The result of DIDS action is the disruption of normal cellular processes that rely on the function of anion transport proteins. This includes processes such as ion balance maintenance and apoptosis . The inhibition of these proteins can lead to changes in the cell’s ion balance and potentially prevent programmed cell death.
Action Environment
The action of DIDS is influenced by the pH of the environment. The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0 . Therefore, the efficacy of DIDS may be affected by the pH of the cellular environment. Additionally, DIDS is sensitive to heat and is hygroscopic , suggesting that temperature and humidity could influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate is an anionic alkylating agent containing isothiocyanate residue . The isothiocyanate groups react with primary amines at pH 9.0-10.0 . It alkylates lysine residues and inhibits apoptosis indirectly by targeting membrane-based anion transporters .
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes. It inhibits apoptosis indirectly by targeting membrane-based anion transporters . It also inhibits calcium transport in vesicles .
Molecular Mechanism
At the molecular level, Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate exerts its effects through its isothiocyanate groups, which react with primary amines at pH 9.0-10.0 . This reaction leads to the alkylation of lysine residues . The compound also targets membrane-based anion transporters, thereby indirectly inhibiting apoptosis .
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na.H2O/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;;/h1-8H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2/b2-1+;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLZNNLHYLRUDW-YOTINIEPSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207233-90-7 |
Source
|
Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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